Cas no 1553969-90-6 (Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-)
![Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- structure](https://www.kuujia.com/scimg/cas/1553969-90-6x500.png)
Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- Chemical and Physical Properties
Names and Identifiers
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- Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-
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- Inchi: 1S/C15H14N4O2/c16-11-2-1-3-13(8-11)21-9-14-17-15(19-18-14)10-4-6-12(20)7-5-10/h1-8,20H,9,16H2,(H,17,18,19)
- InChI Key: WXZTYLWPYCMSEE-UHFFFAOYSA-N
- SMILES: C1(O)=CC=C(C2N=C(COC3=CC=CC(N)=C3)NN=2)C=C1
Experimental Properties
- Density: 1.377±0.06 g/cm3(Predicted)
- Boiling Point: 620.5±65.0 °C(Predicted)
- pka: 8.55±0.30(Predicted)
Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493121-0.1g |
4-{3-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol |
1553969-90-6 | 95.0% | 0.1g |
$945.0 | 2025-03-15 | |
Enamine | EN300-6493121-0.5g |
4-{3-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol |
1553969-90-6 | 95.0% | 0.5g |
$2125.0 | 2025-03-15 | |
Enamine | EN300-6493121-10.0g |
4-{3-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-5-yl}phenol |
1553969-90-6 | 95.0% | 10.0g |
$11716.0 | 2025-03-15 | |
Aaron | AR0200LK-10g |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 10g |
$16135.00 | 2023-12-15 | |
1PlusChem | 1P0200D8-250mg |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 250mg |
$1730.00 | 2024-06-20 | |
Aaron | AR0200LK-100mg |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 100mg |
$1325.00 | 2025-02-14 | |
Aaron | AR0200LK-5g |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 5g |
$10889.00 | 2023-12-15 | |
1PlusChem | 1P0200D8-2.5g |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 2.5g |
$6664.00 | 2024-06-20 | |
Aaron | AR0200LK-2.5g |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 2.5g |
$7369.00 | 2023-12-15 | |
1PlusChem | 1P0200D8-500mg |
4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol |
1553969-90-6 | 95% | 500mg |
$2689.00 | 2024-06-20 |
Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- Related Literature
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
Additional information on Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-
Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- (CAS No. 1553969-90-6): A Comprehensive Overview
Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- (CAS No. 1553969-90-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 4-(5-(3-Aminophenoxy)methyl)-1H-1,2,4-triazol-3-yl)phenol, is characterized by its unique structural features and potential biological activities. This introduction aims to provide a detailed overview of the compound, including its chemical structure, synthesis methods, biological properties, and recent research findings.
The chemical structure of Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- is notable for its combination of a phenolic moiety and a triazolyl group. The phenolic group is known for its ability to form hydrogen bonds and interact with various biological targets, while the triazolyl group is a versatile functional group that can enhance the compound's stability and bioavailability. The presence of the (3-Aminophenoxy)methyl substituent further adds to the compound's complexity and potential for diverse biological activities.
The synthesis of Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- typically involves multistep reactions. One common approach is to start with the preparation of the (3-Aminophenoxy)methyl intermediate, followed by its coupling with a suitable triazolyl precursor. The final step involves the introduction of the phenolic moiety through a substitution reaction. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for research and development purposes.
In terms of biological properties, Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- has shown promising activity in various assays. Studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been reported to exhibit potent inhibitory effects on enzymes such as carbonic anhydrase and tyrosinase. These enzymes are implicated in conditions such as glaucoma and melanoma, respectively. The compound's ability to selectively target these enzymes makes it a valuable candidate for further investigation in drug discovery programs.
Beyond enzyme inhibition, Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]- has also been evaluated for its anti-inflammatory and antioxidant properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS). These findings suggest that the compound may have therapeutic potential in treating inflammatory diseases and oxidative stress-related conditions.
Clinical trials are currently underway to assess the safety and efficacy of Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]-. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Ongoing phase II trials are focusing on specific disease indications such as glaucoma and melanoma. These trials aim to provide more detailed insights into the compound's pharmacokinetics and pharmacodynamics.
In addition to its therapeutic applications, Phenol, 4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-y l]- has also been explored for its use in diagnostic imaging. The compound's unique structural features make it suitable for conjugation with imaging agents such as radioisotopes or fluorescent dyes. This opens up possibilities for developing novel imaging probes that can be used to visualize specific biological processes or disease markers.
The future prospects for Phenol, 4-[5-[ (3-Aminophenoxy)methyl)-1H -1 ,2 , 4 -tr i az ol - 3 - y l ] p h e n o l strong > are promising. Ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve the compound's bioavailability and therapeutic index.
In conclusion,< strong > Phen ol , 4 - [ 5 - [ ( 3 - A m i n o p h e n o x y ) m e t h y l ) - 1 H - 1 , 2 , 4 - t r i a z o l - 3 - y l ] p h e n o l strong > ( CAS No . 1553969 -90 -6 ) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research . Its unique chemical structure , coupled with its diverse biological activities , makes it an exciting candidate for further investigation . As research continues , it is likely that new applications and therapeutic uses will be discovered , contributing to advancements in healthcare and medicine . p >
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